(+)-Darunavir - 1399859-60-9

(+)-Darunavir

Catalog Number: EVT-1477649
CAS Number: 1399859-60-9
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Darunavir is a nonpeptidic protease inhibitor, categorized as an antiretroviral drug. [] Its primary role in scientific research revolves around its function as an HIV-1 protease inhibitor. [, ]

Future Directions
  • Development of Novel Drug Delivery Systems: Exploring innovative drug delivery systems, such as nanoformulations, could enhance (+)-Darunavir's effectiveness, particularly in targeting HIV reservoirs in the brain. []
  • Understanding the Role of Minority Species: Further research is needed to elucidate the contribution of resistant minority species to (+)-Darunavir treatment failure, potentially utilizing advanced sequencing technologies. []
  • Investigating the Impact on Neutrophils and Platelets: More research is needed to understand the impact of (+)-Darunavir on neutrophil and platelet function, particularly in the context of persistent immune activation and cardiovascular risk in HIV-infected individuals. []

Ritonavir

Compound Description: Ritonavir is an antiretroviral drug from the protease inhibitor class. It is primarily used in conjunction with other protease inhibitors, including Darunavir, as a pharmacokinetic enhancer. Ritonavir inhibits the cytochrome P450 3A4 enzyme, which is responsible for the metabolism of many drugs, including protease inhibitors. By inhibiting this enzyme, Ritonavir slows down the breakdown of other protease inhibitors, allowing them to stay in the body at higher levels for longer periods [].

Relevance: Ritonavir is frequently co-administered with (+)-Darunavir to increase its bioavailability and half-life, thereby enhancing its therapeutic efficacy [, , , , ]. This combination is particularly important for (+)-Darunavir, which has a relatively short half-life when administered alone.

Cobicistat

Compound Description: Cobicistat is a pharmacoenhancer similar in function to Ritonavir. It is a potent mechanism-based inhibitor of cytochrome P450 3A enzymes, particularly CYP3A4 []. This inhibition leads to increased plasma concentrations of co-administered drugs that are metabolized by CYP3A4, such as protease inhibitors.

Relevance: Cobicistat is used as a pharmacokinetic booster for (+)-Darunavir, similar to Ritonavir [, , ]. It improves the pharmacokinetic profile of (+)-Darunavir, allowing for once-daily dosing and potentially simplifying HIV treatment regimens.

Lopinavir

Relevance: Lopinavir shares the same mechanism of action as (+)-Darunavir, targeting the HIV protease enzyme to inhibit viral replication []. It is considered a relevant compound in the context of comparative studies examining the efficacy and safety of different protease inhibitor-based regimens [].

Amprenavir

Relevance: Amprenavir is structurally related to (+)-Darunavir and belongs to the same class of antiretroviral drugs []. It is mentioned in the context of adverse dermatological reactions associated with protease inhibitors, highlighting the potential for such effects with this class of drugs.

Atazanavir

Relevance: Atazanavir belongs to the same class of antiretroviral drugs as (+)-Darunavir [, , , ]. It is often discussed in research related to drug interactions and resistance mutations, providing insights into potential challenges and considerations in HIV treatment.

Nelfinavir

Relevance: Nelfinavir is structurally similar to (+)-Darunavir and shares a similar mechanism of action []. It is mentioned in research pertaining to the evolution of HIV protease and the emergence of drug resistance mutations.

Indinavir

Relevance: Indinavir is a first-generation protease inhibitor, structurally related to (+)-Darunavir, and is relevant in discussions about drug resistance evolution in HIV []. Its inclusion in the research underscores the ongoing need for new antiretroviral agents with higher barriers to resistance.

Saquinavir

Relevance: As a protease inhibitor, Saquinavir shares its mechanism of action with (+)-Darunavir and is often discussed in studies exploring drug resistance mutations and the development of new therapies [].

Tipranavir

Relevance: Tipranavir represents a second-generation protease inhibitor with structural similarities to (+)-Darunavir []. Its inclusion in the research emphasizes the importance of understanding resistance patterns and treatment options in complex HIV cases.

Fosamprenavir

Relevance: Fosamprenavir, like (+)-Darunavir, targets the HIV protease enzyme, making it a structurally and functionally related compound []. Research involving Fosamprenavir often focuses on overcoming drug resistance and improving treatment outcomes.

Overview

(+)-Darunavir is a nonpeptide protease inhibitor primarily used in the treatment of human immunodeficiency virus (HIV) infection. It is recognized for its effectiveness against HIV strains resistant to other protease inhibitors. The compound is classified as a second-generation protease inhibitor and is marketed under the name Prezista. Darunavir's structure allows it to bind effectively to the active site of HIV protease, inhibiting viral replication.

Source and Classification

Darunavir is derived from the structure of earlier protease inhibitors but features a unique bicyclic structure that enhances its potency and selectivity. It belongs to the class of antiretroviral medications and is specifically categorized as a protease inhibitor, which blocks the activity of the HIV-1 protease enzyme, critical for viral maturation.

Synthesis Analysis

Methods and Technical Details

The synthesis of (+)-Darunavir involves several key steps, often utilizing advanced organic chemistry techniques. A notable method includes a three-step synthesis process that can be executed in a single pot, significantly simplifying production:

  1. Preparation of Tetrahydrofuranol Derivative: This step involves synthesizing (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol from simpler precursors.
  2. Coupling Reaction: The tetrahydrofuranol derivative is coupled with a specific amine derivative to form an intermediate.
  3. Final Conversion: The intermediate undergoes further reactions to yield (+)-Darunavir.

This streamlined approach not only reduces the number of required steps but also enhances yield and purity by minimizing potential side reactions and impurities .

Molecular Structure Analysis

Structure and Data

The molecular formula for (+)-Darunavir is C23H30N2O5SC_{23}H_{30}N_2O_5S, with a molecular weight of approximately 430.56 g/mol. The compound features a complex bicyclic structure that includes:

  • A sulfonamide group
  • Several chiral centers contributing to its stereochemistry

The structural representation highlights its two fused rings, which are crucial for its biological activity against HIV .

Chemical Reactions Analysis

Reactions and Technical Details

The synthesis of (+)-Darunavir involves multiple chemical transformations, including:

  • Reduction Reactions: These are used to convert esters to alcohols and lactones to diols.
  • Cyclization Reactions: Acid-catalyzed cyclizations form the fused tetrahydrofuran rings.
  • Purification Steps: Techniques such as silica gel chromatography are employed to isolate high-purity intermediates and final products.

Each reaction must be carefully controlled to maximize yield and minimize impurities, which can arise from regioisomeric or diastereomeric variations during synthesis .

Mechanism of Action

Process and Data

(+)-Darunavir exerts its antiviral effect by competitively inhibiting the HIV-1 protease enzyme. This enzyme is essential for processing viral proteins into functional forms necessary for viral replication. By binding to the active site of HIV protease, darunavir prevents the cleavage of viral polyproteins, thereby inhibiting the maturation of infectious viral particles.

The binding affinity of darunavir is significantly enhanced due to its unique structural features, allowing it to remain effective against strains resistant to other protease inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Darunavir exhibits low solubility in water but can be complexed with cyclodextrins to enhance solubility.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 120–130 °C, indicating solid-state stability.

Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly used for quality control and quantification in pharmaceutical formulations .

Applications

Scientific Uses

(+)-Darunavir is primarily used in clinical settings for treating HIV/AIDS. Its applications extend beyond direct antiviral activity; research continues into its potential use in combination therapies with other antiretroviral agents to enhance efficacy and reduce resistance development.

Additionally, ongoing studies explore darunavir analogs designed through computational methods aimed at improving potency or reducing side effects associated with existing formulations .

Properties

CAS Number

1399859-60-9

Product Name

(+)-Darunavir

IUPAC Name

[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O7S

Molecular Weight

547.66

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.